Cas no 1014-93-3 (1-(Benzyloxy)-5-bromopentane)

1-(Benzyloxy)-5-bromopentane is a brominated alkyl ether compound featuring a benzyloxy group at one terminus and a bromine substituent at the other. This bifunctional molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The benzyloxy group offers stability under various reaction conditions, while the bromine atom provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under inert conditions to maintain reactivity and shelf stability.
1-(Benzyloxy)-5-bromopentane structure
1-(Benzyloxy)-5-bromopentane structure
Product Name:1-(Benzyloxy)-5-bromopentane
CAS No:1014-93-3
MF:C12H17BrO
MW:257.166783094406
MDL:MFCD02258456
CID:117366
PubChem ID:87558734
Update Time:2025-06-12

1-(Benzyloxy)-5-bromopentane Chemical and Physical Properties

Names and Identifiers

    • Benzene,[[(5-bromopentyl)oxy]methyl]-
    • (5-Bromopentyloxymethyl)Benzene
    • Benzyl 5-Bromoamyl Ether
    • 1-(Benzyloxy)-5-bromopentane
    • 5-bromopentoxymethylbenzene
    • BENZYL 5-BROMOPENTYL ETHER
    • BENZYLOXYPENTYL BROMIDE
    • Benzyl 5-Bromopentyl Ether Benzyloxypentyl Bromide (5-Bromopentyloxymethyl)benzene
    • (((5-Bromopentyl)oxy)methyl)benzene
    • Benzene, [[(5-bromopentyl)oxy]methyl]-
    • ((5-bromopentyloxy)methyl)benzene
    • 5-BENZYLOXY-1-BROMOPENTANE
    • {[(5-bromopentyl)oxy]methyl}benzene
    • Benzyl5-BromoamylEther
    • 5-bromopentylbenzylether
    • 5-benzyloxypentyl bromide
    • 5-bromopentyl benzyl ether
    • 1-bromo-5-benzyloxy pentane
    • 5-benzyloxy-
    • SCHEMBL1309167
    • EN300-673887
    • 5-benzyloxy-1-bromo-pentane
    • T70013
    • MFCD02258456
    • 1014-93-3
    • [[(5-Bromopentyl)oxy]methyl]benzene
    • DTXSID80557562
    • B2819
    • SY054763
    • CS-0132768
    • FT-0633248
    • BAA01493
    • AKOS013523885
    • AS-10488
    • HGUZJKJSYSSVLK-UHFFFAOYSA-N
    • MDL: MFCD02258456
    • Inchi: 1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
    • InChI Key: HGUZJKJSYSSVLK-UHFFFAOYSA-N
    • SMILES: BrCCCCCOCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 256.04600
  • Monoisotopic Mass: 256.04628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.24
  • Boiling Point: 303.757°C at 760 mmHg
  • Flash Point: 135.31°C
  • Refractive Index: 1.5220-1.5260
  • PSA: 9.23000
  • LogP: 3.76840
  • Solubility: Not determined

1-(Benzyloxy)-5-bromopentane Security Information

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1-(Benzyloxy)-5-bromopentane Suppliers

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(CAS:1014-93-3)1-(Benzyloxy)-5-bromopentane
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Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:42
Price ($):642.0/194.0
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Additional information on 1-(Benzyloxy)-5-bromopentane

Professional Introduction to 1-(Benzyloxy)-5-bromopentane (CAS No. 1014-93-3)

1-(Benzyloxy)-5-bromopentane, with the chemical formula C11H13BrO, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and intermediates. The presence of both a benzyloxy group and a bromo substituent on a pentane backbone imparts unique reactivity and functional properties, making it a valuable building block for synthetic chemists.

The CAS number 1014-93-3 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a linear aliphatic chain with functional groups at specific positions, allows for diverse chemical transformations. These transformations are crucial for constructing more complex molecules, particularly in the synthesis of bioactive compounds. The bromine atom at the fifth carbon position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes.

In recent years, 1-(Benzyloxy)-5-bromopentane has been explored in several cutting-edge research areas. One notable application is in the development of kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. The benzyloxy group can be incorporated into inhibitor structures to improve binding affinity and selectivity towards target kinases. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that modulate signaling pathways involved in tumor growth and progression.

The compound's reactivity also makes it a valuable intermediate in peptide coupling reactions. In peptide synthesis, protecting groups such as the benzyloxy moiety are frequently used to safeguard reactive sites during elongation steps. The bromine atom can then be used to introduce additional functional groups or linkers post-peptide formation. This dual functionality has been leveraged in the synthesis of peptidomimetics, which mimic the biological activity of natural peptides but with improved pharmacokinetic properties.

Stereochemical considerations play a critical role when utilizing 1-(Benzyloxy)-5-bromopentane in synthetic routes. The pentane backbone provides a scaffold that can be manipulated to achieve enantiomerically pure products, which are often required for pharmaceutical applications. Researchers have employed chiral auxiliaries or catalysts to control the stereochemistry during reactions involving this compound. Such efforts have led to the development of enantiomerically enriched intermediates that exhibit enhanced therapeutic efficacy and reduced side effects.

The growing interest in green chemistry has also influenced the use of 1-(Benzyloxy)-5-bromopentane. Efforts are underway to develop synthetic protocols that minimize waste and hazardous byproducts. Transition metal-catalyzed reactions have emerged as a powerful tool for achieving high yields and selectivity while adhering to sustainable principles. For example, palladium-catalyzed cross-coupling reactions have been optimized for incorporating this compound into larger molecular frameworks under mild conditions.

In conclusion, 1-(Benzyloxy)-5-bromopentane represents a versatile and indispensable tool in modern pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it suitable for applications ranging from kinase inhibition to peptide synthesis. As research continues to advance, this compound is expected to play an even more prominent role in the development of next-generation therapeutics. The integration of innovative synthetic methodologies and stereochemical control strategies will further enhance its utility, ensuring its continued relevance in drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1014-93-3)1-(Benzyloxy)-5-bromopentane
A1200388
Purity:99%/99%
Quantity:100g/25g
Price ($):642.0/194.0
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